molecular formula C22H16O5 B1374721 5,4'-Dihydroxy-7-(benzyloxy)flavone CAS No. 20450-81-1

5,4'-Dihydroxy-7-(benzyloxy)flavone

Cat. No.: B1374721
CAS No.: 20450-81-1
M. Wt: 360.4 g/mol
InChI Key: LOBTUEUXZJDPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,4’-Dihydroxy-7-(benzyloxy)flavone is a flavonoid compound known for its diverse biological activities. Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties. This particular compound has garnered interest due to its potential therapeutic applications and its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,4’-Dihydroxy-7-(benzyloxy)flavone typically involves the following steps:

    Starting Materials: The synthesis begins with appropriate flavone precursors.

    Benzylation: The hydroxyl group at the 7th position is protected by benzylation using benzyl bromide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for 5,4’-Dihydroxy-7-(benzyloxy)flavone are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,4’-Dihydroxy-7-(benzyloxy)flavone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.

    Substitution: The hydroxyl and benzyloxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

    Biology: Investigated for its antioxidant properties and its ability to modulate biological pathways.

    Medicine: Explored for its potential anti-inflammatory, anticancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 5,4’-Dihydroxy-7-(benzyloxy)flavone involves several molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxyflavone: Known for its anti-inflammatory and anticancer properties.

    5-Hydroxy-7,4’-dimethoxyflavone: Exhibits antifungal activity.

    Polymethoxyflavones: Includes compounds like tangeretin and nobiletin, which have been studied for their anticancer and anti-inflammatory activities.

Uniqueness

5,4’-Dihydroxy-7-(benzyloxy)flavone is unique due to its specific hydroxyl and benzyloxy substitutions, which confer distinct biological activities and potential therapeutic applications compared to other flavonoids.

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-phenylmethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O5/c23-16-8-6-15(7-9-16)20-12-19(25)22-18(24)10-17(11-21(22)27-20)26-13-14-4-2-1-3-5-14/h1-12,23-24H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBTUEUXZJDPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.